molecular formula C11H15ClN4O2 B4963941 ethyl (3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate hydrochloride

ethyl (3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate hydrochloride

Cat. No. B4963941
M. Wt: 270.71 g/mol
InChI Key: HUJCAUGQYQJOAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate hydrochloride, also known as EAAH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of ethyl (3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate hydrochloride is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of several enzymes involved in these pathways, including protein kinase C and phosphoinositide 3-kinase.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit angiogenesis, and protect neurons from oxidative stress. In vivo studies have shown that this compound can inhibit tumor growth and improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl (3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate hydrochloride in lab experiments is its specificity and potency. This compound has been shown to have a high affinity for its target enzymes, which makes it an effective tool for studying their function. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on ethyl (3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate hydrochloride. One area of interest is the development of new drugs based on the structure of this compound. Several studies have shown that modifying the structure of this compound can improve its potency and specificity, which could lead to the development of more effective drugs for the treatment of cancer and neurological disorders.
Another area of interest is the study of the molecular mechanisms underlying the effects of this compound. Further research is needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs for the treatment of cancer and neurological disorders.

Synthesis Methods

Ethyl (3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate hydrochloride can be synthesized by reacting ethyl 2-bromoacetate with o-phenylenediamine in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain this compound hydrochloride. This synthesis method has been widely used in the production of this compound for research purposes.

Scientific Research Applications

Ethyl (3-amino-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)acetate hydrochloride has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. Several studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In addition to its anticancer properties, this compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models.

properties

IUPAC Name

ethyl 2-(2,3-diaminobenzimidazol-1-ium-1-yl)acetate;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2.ClH/c1-2-17-10(16)7-14-8-5-3-4-6-9(8)15(13)11(14)12;/h3-6,12H,2,7,13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUJCAUGQYQJOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[N+]1=C(N(C2=CC=CC=C21)N)N.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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